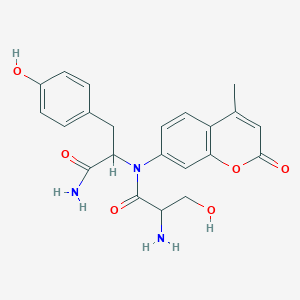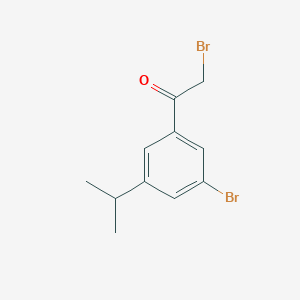
泮托拉唑二聚体
描述
Pantoprazole dimer is a useful research compound. Its molecular formula is C32H28F4N6O8S2 and its molecular weight is 764.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pantoprazole dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole dimer including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
质子泵抑制剂
泮托拉唑钠是一种取代的苯并咪唑衍生物,是一种不可逆的质子泵抑制剂 . 它主要用于治疗十二指肠溃疡、胃溃疡和胃食管反流病 (GERD) .
药物合成中的杂质控制
欧洲药典 (Ph. Eur.) 和美国药典 (USP) 的专著分别规定了其活性药物成分 (API) 的六种杂质,即杂质 A、B、C、D、E 和 F . 除杂质 E 外,所有杂质的鉴定和合成在文献中都有详细描述 .
二聚体杂质 E 的形成
首次详细讨论了在泮托拉唑钠半水合物 (PAN) 合成中形成和控制杂质 E 至 ≤0.03% 的前景 . 目前的工作描述了成功开发二聚体杂质 E 的最佳制备程序的历程 .
形成机制
已经提出了杂质 E 形成的最合理机制 . 提出了在 5-8 的 pH 范围内涉及形成自由基阳离子的泮托拉唑相关化合物 E (RC E) 的形成机制 .
作用机制
Target of Action
Pantoprazole primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole effectively suppresses both basal and stimulated gastric acid secretion .
Mode of Action
Pantoprazole interacts with its target, the (H+, K+)-ATPase enzyme, by covalently binding to sulfhydryl groups of cysteines found on the enzyme . This binding is irreversible, meaning new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Pantoprazole’s antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole prevents the final step in gastric acid production . This leads to a decrease in both basal and stimulated gastric acid secretion . Pantoprazole also affects other pathways related to inflammation and apoptosis .
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg and a serum elimination half-life of about 1.1 hours . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .
Result of Action
The molecular and cellular effects of Pantoprazole’s action primarily involve the suppression of gastric acid secretion . This leads to the healing of tissue damage caused by gastric acid, such as erosive esophagitis . Pantoprazole also has effects on inflammation and apoptosis pathways, contributing to its therapeutic effects .
Action Environment
The action of Pantoprazole can be influenced by environmental factors such as pH conditions . For example, the formation of autophagosomes and the effect on autophagic flux can depend on the pH conditions . Additionally, the formation of certain impurities in the synthesis of Pantoprazole can be influenced by environmental factors .
生化分析
Biochemical Properties
Pantoprazole dimer plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism . The interaction with these enzymes can lead to the formation of reactive intermediates that may contribute to its biochemical activity. Additionally, pantoprazole dimer can bind to proton pumps in the stomach lining, inhibiting their activity and reducing gastric acid secretion .
Cellular Effects
Pantoprazole dimer affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the H+/K+ ATPase enzyme, leading to a decrease in gastric acid production . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction in acid secretion can alter the expression of genes involved in acid production and transport. Additionally, pantoprazole dimer may affect the proliferation and differentiation of gastric epithelial cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .
Molecular Mechanism
The molecular mechanism of pantoprazole dimer involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions across the cell membrane . The inhibition of this enzyme leads to a reduction in gastric acid secretion. Additionally, pantoprazole dimer can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biochemical activity . These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pantoprazole dimer can change over time. The stability of pantoprazole dimer is influenced by factors such as pH and temperature . Over time, pantoprazole dimer may degrade into other byproducts, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pantoprazole dimer can lead to changes in cellular metabolism and gene expression . These changes may result in altered cellular function and potential toxicity.
Dosage Effects in Animal Models
The effects of pantoprazole dimer vary with different dosages in animal models. At low doses, pantoprazole dimer can effectively inhibit gastric acid secretion without causing significant adverse effects . At high doses, pantoprazole dimer may cause toxic effects, such as liver damage and alterations in enzyme activity . Threshold effects have been observed, where the impact of pantoprazole dimer on cellular function and metabolism becomes more pronounced at higher doses.
Metabolic Pathways
Pantoprazole dimer is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4, which convert pantoprazole dimer into its metabolites . These metabolic pathways can affect the levels of metabolites and influence metabolic flux. Additionally, pantoprazole dimer can interact with other enzymes and cofactors, further modulating its metabolic activity .
Transport and Distribution
Pantoprazole dimer is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, pantoprazole dimer can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes . This localization can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of pantoprazole dimer is influenced by targeting signals and post-translational modifications. Pantoprazole dimer can be directed to specific compartments or organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its effects . The localization of pantoprazole dimer can affect its activity and function, as well as its interactions with other biomolecules. For example, its accumulation in the endoplasmic reticulum may influence protein folding and secretion .
属性
IUPAC Name |
5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAWOKDELVUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F4N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)


